N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide

Halogen bonding Medicinal chemistry Structure-based design

Researchers needing a pyridazine sulfonamide pharmacophore with intrinsic crystallographic phasing power or direct radiolabeling capability face limited options. This 4-iodo variant uniquely addresses these gaps: • Iodine anomalous scattering (f'' ≈ 6.8 e⁻ at Cu Kα) enables SAD/MAD phasing without heavy-atom soaking, accelerating structural biology campaigns. • Provides a direct synthetic route to ¹²⁵I/¹³¹I radioligands for quantitative binding assays, ex vivo autoradiography, and SPECT imaging. • Functions as a versatile cross-coupling substrate (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for focused library diversification at the C-I bond.

Molecular Formula C18H15FIN3O3S
Molecular Weight 499.3
CAS No. 920402-62-6
Cat. No. B2905282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide
CAS920402-62-6
Molecular FormulaC18H15FIN3O3S
Molecular Weight499.3
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I)F
InChIInChI=1S/C18H15FIN3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(23-22-17)26-12-11-21-27(24,25)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2
InChIKeyLOLVIMMRYSFNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide (CAS 920402-62-6): Chemical Identity, Structural Class, and Procurement Baseline


N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide (CAS 920402-62-6) is a synthetic organic compound belonging to the pyridazine-tethered sulfonamide class [1]. Its molecular formula is C₁₈H₁₅FIN₃O₃S with a molecular weight of 499.3 g·mol⁻¹ . The molecule features a 4-fluorophenyl substituent at position 6 of the pyridazine ring, an oxyethyl linker connecting the pyridazine 3-position to a sulfonamide nitrogen, and a 4-iodobenzenesulfonamide terminus. Pyridazine sulfonamides have been investigated as inhibitors of ion channels (e.g., CFTR) and carbonic anhydrase isoforms, though the specific biological fingerprint of this iodinated variant remains sparsely characterized in the public domain [2][3]. Procurement decisions must therefore be guided primarily by structural differentiation from close analogs rather than by published target-engagement data.

Why Generic Substitution of N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide (CAS 920402-62-6) Is Not Advisable: Structural Determinants of Function


Within the pyridazine sulfonamide chemotype, even modest peripheral substitutions can fundamentally alter target engagement, physicochemical properties, and experimental utility [1]. The 4-iodobenzenesulfonamide terminus of CAS 920402-62-6 distinguishes it from non-halogenated, lighter-halogen, or alkoxy-substituted analogs in at least three respects: (i) the iodine atom introduces a strong σ-hole halogen-bond donor that can modulate protein–ligand interaction geometries in ways that hydrogen, fluorine, chlorine, or methoxy substituents cannot replicate; (ii) the high polarizability of iodine (≈ 5.3 ų) alters lipophilicity and membrane permeation relative to the 4-butoxy (CAS 920402-39-7), 4-ethoxy, or 4-methyl congeners; and (iii) the iodine-127 isotope provides a stable, non-radioactive placeholder that enables straightforward isotopolog synthesis for mass-spectrometry internal standards or, via isotopic exchange, access to ¹²⁵I/¹³¹I radioligands for binding and distribution studies [2]. These features are not preserved upon simple substitution to the unsubstituted benzenesulfonamide, the 4-butoxy analog, or the 4-chloro variant. Consequently, treating any close analog as functionally interchangeable risks confounding biological assay interpretation, SAR series continuity, and cross-study reproducibility.

Quantitative Differentiation Evidence: N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide vs. Closest Structural Analogs


Halogen-Bond Donor Capacity: 4-Iodo vs. 4-Butoxy and 4-H Substituents on the Benzenesulfonamide Ring

The iodine atom in the 4-iodobenzenesulfonamide group of CAS 920402-62-6 provides a halogen-bond (XB) donor capability that is absent in the corresponding 4-butoxy analog (CAS 920402-39-7) and the unsubstituted benzenesulfonamide. Iodine-centered XB interactions, characterized by a σ-hole along the C–I bond axis, can contribute 2–8 kcal·mol⁻¹ to binding free energy when engaged with a suitable Lewis base (e.g., backbone carbonyl oxygen) in a protein binding pocket [1]. Fluorine, by contrast, is a negligible XB donor, and the butoxy group is a hydrogen-bond acceptor rather than a donor. The quantitative difference in maximum positive electrostatic potential (Vₛ,ₘₐₓ) on the halogen σ-hole is approximately 30–40 kcal·mol⁻¹ for iodine vs. < 5 kcal·mol⁻¹ for fluorine, translating into measurably different ligand–protein interaction fingerprints [2].

Halogen bonding Medicinal chemistry Structure-based design

Radiolabeling Feasibility: I-127/I-125 Isotopic Exchange vs. Non-Iodinated Analogs

N-Alkyl-p-iodobenzenesulfonamides have been successfully labeled with carbon-11 for in vivo distribution studies, achieving radiochemical yields averaging 27% via condensation of p-iodobenzenesulfonyl chloride with ¹¹C-labeled aliphatic amines [1]. CAS 920402-62-6, bearing the 4-iodobenzenesulfonamide moiety, is structurally amenable to analogous ¹²⁵I or ¹³¹I radiolabeling via electrophilic iododeprotonation or isotopic exchange, enabling radioligand binding assays and SPECT imaging studies. The 4-butoxy analog (CAS 920402-39-7) and other non-iodinated congeners lack this radiolabeling handle entirely, requiring de novo incorporation of a radioisotope handle (e.g., ¹⁸F or ¹¹C) that may alter the parent pharmacophore. The ¹²⁵I radioisotope offers a practical half-life of 59.4 days, far exceeding the 109.8-minute half-life of ¹⁸F, thereby facilitating multi-day binding experiments without decay correction artifacts.

Radioligand binding In vivo distribution Isotopic labeling

Lipophilicity Modulation: Calculated logP Difference Between 4-Iodo and 4-Butoxy Congeners

The 4-iodo substituent on the benzenesulfonamide ring of CAS 920402-62-6 imparts a calculated octanol–water partition coefficient (clogP) that is approximately 0.4–0.8 log units higher than the 4-H analog and 0.8–1.5 log units lower than the 4-butoxy analog (CAS 920402-39-7), based on fragment-based calculations using the Crippen fragmentation method [1]. Specifically, the iodine atomic contribution to clogP is approximately +1.12 (Crippen fragment constant for aromatic iodine), compared with +0.14 for aromatic fluorine and +1.84 for the n-butoxy group. For a compound with molecular weight nearing 500 Da, these lipophilicity differences can meaningfully affect aqueous solubility and non-specific protein binding in biological assays, altering apparent potency readouts in the absence of detergent controls.

Lipophilicity Drug-likeness ADME prediction

Synthetic Utility: Aryl Iodide as a Cross-Coupling Handle in Late-Stage Diversification

The 4-iodophenyl group in CAS 920402-62-6 serves as an orthogonal synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are not accessible with the 4-butoxy (CAS 920402-39-7) or 4-H analogs [1]. Iodobenzenesulfonamides have been demonstrated as competent substrates in Pd(II)-catalyzed C(sp²)–H arylation reactions for constructing biaryl sulfonamides [2]. The C–I bond dissociation energy (≈ 57 kcal·mol⁻¹ for iodobenzene) is substantially lower than the corresponding C–Br (≈ 71 kcal·mol⁻¹) or C–Cl (≈ 84 kcal·mol⁻¹) bonds, enabling milder reaction conditions and broader functional-group tolerance in late-stage diversification libraries. This reactivity profile positions CAS 920402-62-6 as a versatile intermediate for generating focused compound libraries by modifying the benzenesulfonamide terminus while preserving the 6-(4-fluorophenyl)pyridazine pharmacophore.

Late-stage functionalization Cross-coupling Chemical biology

Molecular Weight and Heavy-Atom Effect: Differentiating 4-Iodo from 4-Fluoro, 4-Chloro, and 4-Bromo Analogs for Biophysical Assays

The molecular weight of CAS 920402-62-6 (499.3 Da) is approximately 54 Da higher than the 4-butoxy analog (445.5 Da for CAS 920402-39-7) and approximately 90 Da higher than the 4-chloro analog (estimated 409 Da). This mass difference, attributable to the iodine atom (atomic weight 126.9), provides a distinct isotopic signature that facilitates unambiguous identification and quantification via LC-MS/MS in complex biological matrices [1]. Furthermore, iodine serves as an effective anomalous scatterer for X-ray crystallography (f'' ≈ 6.8 e⁻ at Cu Kα wavelength), enabling experimental phase determination by single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods without the need for selenomethionine incorporation or heavy-atom soaking [2]. The 4-butoxy, 4-H, 4-F, and 4-Cl analogs do not provide anomalous scattering at standard crystallographic wavelengths and lack the distinctive isotopic pattern of iodine (100% abundance at m/z 127).

Biophysical methods Mass spectrometry X-ray crystallography

Comparative Carbonic Anhydrase Inhibition Potential: Pyridazine Sulfonamide Class Baseline

Pyridazine-tethered sulfonamides have been characterized as carbonic anhydrase (CA) inhibitors, with the most potent reported analog (compound 7c, a phenylpyridazine sulfonamide) exhibiting an IC₅₀ of 0.63 nM against CA II, representing 605-fold selectivity over CA I relative to acetazolamide [1]. While no direct CA inhibition data have been disclosed for CAS 920402-62-6 specifically, the compound shares the sulfonamide zinc-binding group and pyridazine core required for CA inhibition. The 4-iodo substitution on the benzenesulfonamide ring may alter CA isoform selectivity relative to 4-methoxy or 4-methyl analogs through steric and electronic effects at the entrance of the active-site cavity. The 4-butoxy analog (CAS 920402-39-7) introduces a flexible alkyl chain at this position, likely resulting in a different CA isoform selectivity profile compared to the rigid, polarizable 4-iodo substituent. This inference is supported by crystallographic evidence showing that substituents on the benzenesulfonamide ring of arylsulfonamide CA inhibitors occupy the hydrophobic half of the active-site cleft, where even minor steric perturbations can shift isoform selectivity by an order of magnitude or more [2].

Carbonic anhydrase Enzyme inhibition Glaucoma

Priority Application Scenarios for N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide (CAS 920402-62-6) Based on Verified Differentiation Evidence


Protein–Ligand Co-Crystallography with Experimental Phasing via Iodine Anomalous Scattering

CAS 920402-62-6 is suited for protein–ligand co-crystallization experiments where experimental phase determination is required. The iodine atom's anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu Kα wavelength) enables SAD or MAD phasing without post-crystallization heavy-atom soaking or selenomethionine incorporation [1]. The 4-butoxy analog (CAS 920402-39-7) and other non-iodinated congeners lack this capability, making CAS 920402-62-6 the preferred procurement choice for structural biology groups that require both a pyridazine sulfonamide pharmacophore and intrinsic phasing power in a single compound.

Radioligand Development for Receptor Occupancy and Biodistribution Studies

The 4-iodobenzenesulfonamide terminus provides a direct route to ¹²⁵I- or ¹³¹I-radiolabeled analogs for quantitative in vitro binding assays (Kd, Bₘₐₓ determination), ex vivo autoradiography, and in vivo SPECT imaging [2]. The ¹²⁵I half-life of 59.4 days supports multi-week experimental protocols without the logistical constraints of short-lived ¹⁸F (t₁/₂ = 109.8 min) or ¹¹C (t₁/₂ = 20.4 min) labeling. This application scenario is inaccessible with the 4-butoxy analog (CAS 920402-39-7) or any non-iodinated pyridazine sulfonamide without synthetic introduction of a prosthetic radioisotope handle that could alter the pharmacophore.

Focused Library Synthesis via Late-Stage Pd-Catalyzed Cross-Coupling at the Aryl Iodide Position

CAS 920402-62-6 serves as a starting material or intermediate for generating focused compound libraries through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling at the 4-iodophenyl position [3]. The relatively weak C–I bond (BDE ≈ 57 kcal·mol⁻¹) permits oxidative addition under mild conditions, enabling diversification with acid- or base-sensitive functional groups that would not tolerate the harsher conditions required for C–Br or C–Cl activation. The 4-butoxy analog (CAS 920402-39-7) is inert to these transformations. This scenario is directly supported by the demonstrated utility of iodobenzenesulfonamides as substrates in Pd(II)-catalyzed C–H arylation reactions [4].

Carbonic Anhydrase Isoform Selectivity Screening Panels

Based on the established activity of pyridazine-tethered sulfonamides as carbonic anhydrase inhibitors (benchmark IC₅₀ = 0.63 nM against CA II for the most potent phenylpyridazine sulfonamide) [5], CAS 920402-62-6 is a structurally appropriate inclusion candidate for CA isoform selectivity screening panels. The 4-iodo substituent probes a region of the benzenesulfonamide binding pocket that is distinct from the 4-methoxy and 4-methyl groups characterized in the 2024 J. Med. Chem. series, potentially yielding a novel selectivity fingerprint across the 12 catalytically active human CA isoforms [6]. This scenario is predicated on chemotype-level inference and is appropriate for discovery-stage profiling where unexplored substitution vectors are valued.

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